N-(2-chloro-5-methoxyphenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(2-CHLORO-5-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLORO-5-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. Common starting materials include substituted anilines and pyrazolopyrimidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLORO-5-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different substituents on the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-CHLORO-5-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyrimidine derivatives with different substituents on the aromatic rings. Examples include:
- N-(2-CHLORO-5-METHOXYPHENYL)-2-(4-HYDROXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
- N-(2-CHLORO-5-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-ACETAMIDE
Uniqueness
The uniqueness of N-(2-CHLORO-5-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific substituents and the resulting biological activities. These unique features may confer specific advantages in certain applications, such as increased potency or selectivity for a particular target.
Properties
Molecular Formula |
C22H21ClN4O4 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-2-(4-methoxyphenyl)-3-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H21ClN4O4/c1-12-20(13-4-6-14(30-2)7-5-13)26-27-18(11-19(28)25-21(12)27)22(29)24-17-10-15(31-3)8-9-16(17)23/h4-10,18H,11H2,1-3H3,(H,24,29)(H,25,28) |
InChI Key |
GIOVBWOARQBJJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NC(=O)CC(N2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=C(C=CC(=C4)OC)Cl |
Origin of Product |
United States |
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